molecular formula C19H19F3N2O3 B6539676 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide CAS No. 1060286-87-4

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B6539676
CAS No.: 1060286-87-4
M. Wt: 380.4 g/mol
InChI Key: AAAYKNATEGODLJ-UHFFFAOYSA-N
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Description

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group and a methoxyethyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(bromomethyl)benzoic acid with 2-methoxyethylamine to form an intermediate, which is then reacted with 3-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties.

Scientific Research Applications

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxyethyl carbamoyl group may influence its solubility and bioavailability. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(difluoromethyl)benzamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(methyl)benzamide: Contains a methyl group instead of a trifluoromethyl group.

    N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(chloromethyl)benzamide: Features a chloromethyl group in place of the trifluoromethyl group.

Uniqueness

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c1-27-10-9-23-17(25)11-13-5-7-16(8-6-13)24-18(26)14-3-2-4-15(12-14)19(20,21)22/h2-8,12H,9-11H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAYKNATEGODLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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